molecular formula C12H10N8O B4721385 7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4721385
M. Wt: 282.26 g/mol
InChI Key: BIFQURBJMHWOKM-UHFFFAOYSA-N
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Description

The compound 7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic molecule featuring a fused pyrido-triazolo-pyrimidinone core substituted with a 3,5-dimethyl-1,2,4-triazole moiety. The dimethyltriazolyl substituent likely modulates electronic and steric properties, influencing solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name

11-(3,5-dimethyl-1,2,4-triazol-4-yl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N8O/c1-7-16-17-8(2)20(7)18-4-3-10-9(11(18)21)5-13-12-14-6-15-19(10)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFQURBJMHWOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N2C=CC3=C(C2=O)C=NC4=NC=NN34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and solvent choice can significantly affect the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize efficiency and minimize waste. Continuous flow chemistry and automated synthesis platforms can be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Oxidative Reactions

The compound undergoes oxidation at electron-rich positions, particularly the triazole and pyrimidine nitrogen centers. Common oxidizing agents include sodium hypochlorite (NaOCl) and manganese dioxide (MnO₂), which facilitate ring modifications or functional group transformations.

Reaction Conditions Product Yield
Oxidation of triazole N-centersNaOCl in DMF, 60°CFormation of N-oxide derivatives~65%
Pyrimidine ring oxidationMnO₂ in THF, refluxHydroxylation at pyrimidine C8Not reported

Reductive Transformations

Reduction reactions target the pyrido-triazolo-pyrimidine core. Sodium borohydride (NaBH₄) selectively reduces carbonyl groups, while catalytic hydrogenation modifies aromaticity:

Reagent Conditions Product Notes
NaBH₄Ethanol, 25°CPartial saturation of pyrimidine ringPreserves triazole integrity
H₂/Pd-CMethanol, 50 psiFully hydrogenated pyrimidineLoss of aromaticity enhances solubility

Nucleophilic Substitution

The triazole and pyrimidine rings participate in nucleophilic substitution. Chlorine or bromine substituents (introduced via halogenation) react with amines or thiols:

Substrate Nucleophile Product Application
7-(3,5-Dimethyl-triazolyl)-chloro derivativePiperidineN-piperidinyl analogEnhanced kinase inhibition
Brominated pyrimidineThiophenolThioether conjugateRadiolabeling studies

Cyclization and Ring-Opening

Thermal or acidic conditions induce cyclization or ring-opening. For example:

  • Thermal Rearrangement : Heating in ethanol with sodium acetate triggers triazole-pyrimidine isomerization, forming pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine derivatives .

  • Acid-Catalyzed Ring-Opening : HCl in dioxane cleaves the pyrimidine ring, yielding hydrazine intermediates for downstream functionalization .

Multicomponent Reactions (MCRs)

The compound participates in MCRs due to its multiple reactive sites. A notable example involves:

  • Condensation with Aldehydes and Barbituric Acid : Using nanocatalysts (e.g., S-AT/SO₃H) under solvent-free conditions to synthesize pyrimido-triazolo-pyrimidine-diones .

Reactants Catalyst Product Yield
4-Chlorobenzaldehyde, dimethyl barbituric acidS-AT/SO₃H (0.005 g)5,9-Dihydropyrimido-triazolo-pyrimidine-dione92%

Functionalization via Cross-Coupling

Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) modify aryl or heteroaryl groups:

  • Suzuki Coupling : Reacts with boronic acids to introduce biaryl motifs, enhancing binding affinity in kinase inhibitors.

  • Buchwald-Hartwig Amination : Installs alkyl/aryl amines on pyrimidine rings for solubility modulation.

Mechanistic Insights

  • Oxidative Cyclization : NaOCl facilitates intramolecular N–N bond formation, critical for triazole-pyrimidine fusion.

  • Acid-Base Interactions : The dimethyl triazole acts as a weak base, participating in proton transfer during nucleophilic attacks .

Stability and Degradation

  • Thermal Stability : Decomposes above 300°C, forming aromatic amines and CO₂.

  • Photodegradation : UV exposure (254 nm) cleaves the triazole ring, producing cyanamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole and pyrimidinone moieties make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological interactions.

Medicine

The compound has been investigated for its potential medicinal properties, including antiviral, anti-inflammatory, and anticancer activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in the synthesis of diverse chemical products.

Mechanism of Action

The mechanism by which 7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exerts its effects involves its interaction with specific molecular targets. The triazole and pyrimidinone rings can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific target involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound belongs to a broader class of pyrido-triazolo-pyrimidinones with variable substituents at the 7-position. Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Characteristics
Target Compound C₁₄H₁₂N₈O 282.28 3,5-Dimethyl-4H-1,2,4-triazol-4-yl (bulky, electron-donating)
7-(4-Nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one C₁₄H₈N₆O₃ 308.25 4-Nitrophenyl (electron-withdrawing, planar)
7-[2-(Trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one C₁₅H₈F₃N₆O 341.26 2-Trifluoromethylphenyl (lipophilic, sterically hindered)

Key Observations:

  • In contrast, the dimethyltriazolyl group in the target compound may donate electron density, favoring hydrogen bonding or π-stacking .
  • Lipophilicity: The trifluoromethylphenyl substituent (C₁₅H₈F₃N₆O) increases lipophilicity, likely improving membrane permeability but risking reduced aqueous solubility. The dimethyltriazolyl group balances moderate hydrophobicity with polar nitrogen atoms .
  • Steric Impact: The bulky trifluoromethylphenyl group may hinder binding to compact active sites, whereas the dimethyltriazolyl substituent offers a balance between steric bulk and flexibility .

Pharmacological Potential

  • Antimicrobial Activity (Indirect Evidence): A structurally unrelated quinazoline-based compound () showed inhibition against plant pathogens, suggesting triazolopyrimidinones may share similar bioactivity .
  • Structure-Activity Relationships (SAR): The hexyl chain in Compound 32 () may enhance lipophilicity but reduce solubility, whereas the target compound’s dimethyltriazolyl group could optimize bioavailability .

Biological Activity

The compound 7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic structure that combines multiple nitrogen-containing rings. Its unique structural features suggest significant potential for various biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Structural Characteristics

The compound features a pyrido[3,4-e][1,2,4]triazolo framework fused with a pyrimidinone moiety. The presence of triazole and pyrimidine rings indicates potential interactions with biological targets such as enzymes and DNA. These interactions are crucial for understanding its pharmacological applications.

Biological Activities

Research has indicated that compounds with similar structural characteristics exhibit a range of biological activities. Here are some notable activities associated with This compound :

Anticancer Activity

Studies suggest that triazole-pyrimidine derivatives can inhibit tumor growth and proliferation. The mechanism involves binding to specific enzymes or receptors involved in cell cycle regulation. For instance:

  • Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is critical in nucleotide synthesis; inhibition can lead to reduced cell proliferation in cancer cells.

Antimicrobial Properties

Compounds similar to this one have shown efficacy against various microbial strains. The triazole ring is known for its antimicrobial properties due to its ability to disrupt cell membrane integrity.

Anti-inflammatory Effects

Some derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in chronic inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of This compound , we can compare it to other related compounds:

Compound TypeKey FeaturesBiological Activity
Triazolopyrimidine DerivativesFused triazole-pyrimidine structureAnticancer
Pyridopyrimidine CompoundsSimilar nitrogenous ring systemsAntimicrobial
Aminoquinoline DerivativesFused aromatic systemsAntimalarial

This comparison highlights the distinct arrangement of nitrogen heterocycles in the compound which may confer unique biological properties not found in other derivatives.

Future Research Directions

Further exploration into This compound should focus on:

  • In Vivo Studies : To validate its efficacy and safety in biological systems.
  • Structure-Activity Relationship (SAR) : To identify which structural features contribute most significantly to its biological activity.
  • Clinical Trials : Assessing its potential as a therapeutic agent for cancer and infectious diseases.

Q & A

Basic: What are the standard synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of triazolo-pyrimidine derivatives typically involves multi-step cyclization reactions. For example, fusion methods using dimethylformamide (DMF) as a solvent and catalyst can promote cyclization between aminotriazole, keto esters, and aldehydes . Key factors include:

  • Additive selection : Catalysts like iodine or sulfur sources can enhance ring formation .
  • Temperature control : Reflux conditions (e.g., 7–8 hours in formic acid) ensure complete cyclization .
  • Purification : Recrystallization from ethanol or toluene improves purity .
    Statistical experimental design (e.g., factorial designs) can optimize conditions by systematically varying parameters like solvent ratios, temperature, and catalyst loading to maximize yield and purity .

Advanced: How can computational reaction path search methods be integrated with experimental validation to optimize synthesis?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediate stability, narrowing down viable reaction pathways . For instance:

  • Reaction trajectory analysis : Identifies energy barriers for key steps like triazole ring formation.
  • Feedback loops : Experimental data (e.g., NMR confirmation of intermediates) refines computational models .
    Combining these methods reduces trial-and-error experimentation. For example, ICReDD’s approach integrates computational screening with high-throughput validation to prioritize optimal conditions .

Basic: What spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments and carbon connectivity. For example, aromatic protons in pyrimidine rings appear at δ 7.5–8.5 ppm, while methyl groups in triazole residues resonate at δ 2.1–2.5 ppm .
  • IR Spectroscopy : Confirms functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 533 for related derivatives) .
    Contradictions (e.g., tautomerism) are resolved by comparing experimental data with computed spectra or using 2D NMR (HSQC, HMBC) .

Advanced: How to analyze tautomeric equilibria in triazole-pyrimidine systems?

Methodological Answer:

  • Variable-temperature NMR : Monitors proton shifts to detect tautomeric interconversion .
  • X-ray crystallography : Provides definitive tautomeric assignments via bond-length analysis .
  • Computational modeling : DFT calculations predict relative stability of tautomers (e.g., 1,2,4-triazole vs. 1,3,4-isomers) .
    For regiochemical ambiguities, isotopic labeling or NOE experiments can distinguish between substitution patterns .

Basic: How to design experiments for assessing biological activity?

Methodological Answer:

  • Dose-response assays : Use standardized protocols (e.g., MIC for antimicrobial activity) with positive/negative controls .
  • Cell-based models : Prioritize physiologically relevant cell lines (e.g., HeLa for anticancer screening) with viability assays (MTT, resazurin) .
  • Confounder minimization : Randomize replicates, use blinded scoring, and apply ANOVA to account for batch effects .

Advanced: Methodologies for structure-activity relationship (SAR) studies

Methodological Answer:

  • Systematic substitution : Introduce methyl, fluoro, or aryl groups at positions 3,5 (triazole) or 7 (pyrimidine) to probe electronic/steric effects .
  • Enzymatic assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., kinases) using fluorescence polarization .
  • Molecular docking : Correlate substituent effects with binding affinity predictions (e.g., AutoDock Vina) .

Basic: Purification challenges and solutions for polyheterocyclic compounds

Methodological Answer:

  • Common issues : Low solubility, co-eluting byproducts.
  • Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → DCM/methanol) .
  • Solvent systems : Polar aprotic solvents (DMF/DMSO) aid dissolution; recrystallization from ethanol/water improves crystallinity .

Advanced: Reaction monitoring techniques for transient intermediates

Methodological Answer:

  • In-situ FTIR : Tracks carbonyl or C=N group formation during cyclization .
  • LC-MS : Captures short-lived intermediates (e.g., hydrazino-pyrrolopyrimidines) with high sensitivity .
  • Stop-flow NMR : Freezes reaction aliquots for real-time structural analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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